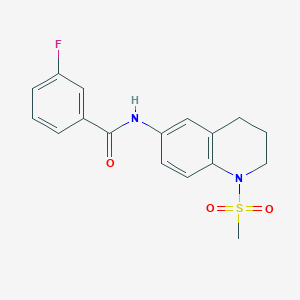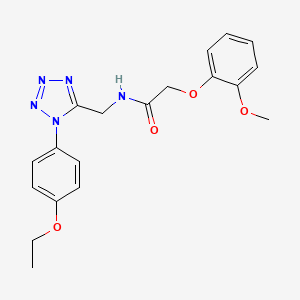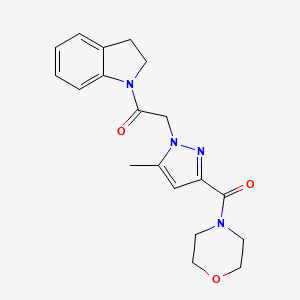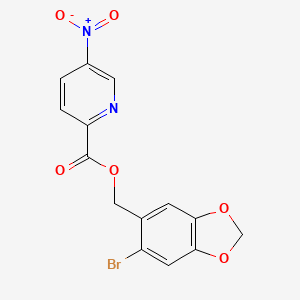![molecular formula C13H18F2N2O B2846791 3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine CAS No. 2199571-74-7](/img/structure/B2846791.png)
3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. In this compound, the pyridazine ring is substituted at the 3-position with a tert-butyl group and at the 6-position with a [(3,3-difluorocyclobutyl)methoxy] group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the tert-butyl group and the [(3,3-difluorocyclobutyl)methoxy] group. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a tert-butyl group, and a [(3,3-difluorocyclobutyl)methoxy] group. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazine ring, the tert-butyl group, and the [(3,3-difluorocyclobutyl)methoxy] group. The pyridazine ring, being a heterocycle, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine ring might confer aromaticity, while the tert-butyl group might influence the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen
Metalation and Synthesis in Diazines
- Research by Turck et al. (1998) explored the use of tert-butylsulfinyl and tert-butylsulfonyl in the pyridazine series for metalation. This process yielded various functionalized products and demonstrated regioselective metalation in compounds related to 3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine.
Insecticidal Properties and Biological Activity
- A study by Carlson et al. (2001) discussed methoxyfenozide, an insecticide related to the pyridazine class. This compound functions as an agonist for the insect molting hormone, indicating potential insecticidal applications for related pyridazine compounds.
Catalysis in Water Oxidation
- The work of Zong and Thummel (2005) showed that compounds derived from pyridazine, like 3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine, could be used in the synthesis of dinuclear complexes. These complexes exhibited properties relevant to catalyzing water oxidation.
Divergent Synthesis and Solvent Dependency
- Research on diaza-diene derivatives, closely related to pyridazines, by Rossi et al. (2007) highlighted the divergent synthesis of pyridazines and their behavior in different solvents. This indicates potential applications in creating specialized pyridazine compounds for various chemical processes.
Central Nervous System Activities
- A study by Barlin et al. (1992) explored imidazo[1,2-b]pyridazines and their interaction with the central nervous system. The findings suggest that derivatives of pyridazine could have implications in neurological research and drug development.
Eigenschaften
IUPAC Name |
3-tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-12(2,3)10-4-5-11(17-16-10)18-8-9-6-13(14,15)7-9/h4-5,9H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYKCPSYTJWODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846708.png)




![N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2846714.png)
![Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846715.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846716.png)


![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2846722.png)


![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)